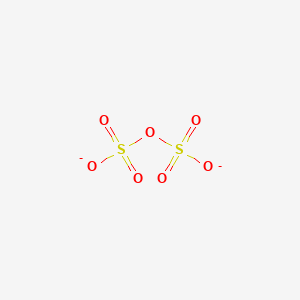

Disulfate ion

描述

Structure

3D Structure

属性

CAS 编号 |

16057-15-1 |

|---|---|

分子式 |

S2O7(2−) O7S2-2 |

分子量 |

176.13 g/mol |

IUPAC 名称 |

sulfonato sulfate |

InChI |

InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |

InChI 键 |

VFNGKCDDZUSWLR-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)OS(=O)(=O)[O-] |

规范 SMILES |

[O-]S(=O)(=O)OS(=O)(=O)[O-] |

其他CAS编号 |

16057-15-1 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Disulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The disulfate anion, also known as pyrosulfate, with the chemical formula S₂O₇²⁻, is a sulfur oxyanion of significant interest in various chemical fields. Structurally, it consists of two corner-sharing SO₄ tetrahedra linked by a bridging oxygen atom. This unique structure, where sulfur is in its highest oxidation state of +6, imparts specific physical and chemical properties that are critical for its applications in synthesis, catalysis, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of disulfates, detailed experimental protocols for their synthesis and characterization, and visualizations of their fundamental structures and reactions.

Physical Properties of Disulfates

The physical properties of disulfate salts are largely dependent on the counter-ion. Sodium and potassium disulfates are two of the most common and well-characterized examples.

Quantitative Physical Data

| Property | Sodium Disulfate (Na₂S₂O₇) | Potassium Disulfate (K₂S₂O₇) |

| Molar Mass | 222.11 g/mol | 254.32 g/mol |

| Appearance | White crystalline solid | White crystalline solid or powder |

| Melting Point | 400.9 °C | 325 °C |

| Boiling Point | Decomposes at 460 °C | Decomposes above 600 °C |

| Density | 2.658 g/cm³ | 2.28 g/cm³ at 25 °C |

| Solubility in Water | Hydrolyzes | 25.4 g/L at 20 °C (decomposes) |

| Crystal Structure | Monoclinic | - |

Chemical Properties of Disulfates

The chemical behavior of the disulfate ion is characterized by its thermal decomposition and its reactivity in aqueous solutions.

Key Chemical Reactions

Thermal Decomposition: Disulfates are stable at moderate temperatures but decompose upon strong heating to form the corresponding sulfate (B86663) and sulfur trioxide.

-

Sodium Disulfate: Na₂S₂O₇(s) → Na₂SO₄(s) + SO₃(g) (above 460 °C)

-

Potassium Disulfate: K₂S₂O₇(s) → K₂SO₄(s) + SO₃(g) (above 600 °C)

Hydrolysis: In aqueous solutions, disulfates readily hydrolyze to form hydrogensulfate ions.

S₂O₇²⁻(aq) + H₂O(l) → 2HSO₄⁻(aq)

Quantitative Chemical Data

| Property | Value |

| Thermal Decomposition of Na₂S₂O₇ | Onset at ~400 °C, complete decomposition above 460 °C. Products: Na₂SO₄ and SO₃. |

| Thermal Decomposition of K₂S₂O₇ | Onset above 325 °C, complete decomposition above 600 °C. Products: K₂SO₄ and SO₃. |

| S-O Terminal Bond Length | 1.40-1.43 Å |

| S-O Bridging Bond Length | 1.52-1.54 Å |

Experimental Protocols

Synthesis of Potassium Disulfate from Potassium Bisulfate

Principle: Potassium disulfate is synthesized by the thermal decomposition of potassium bisulfate, which results in the elimination of water.

2KHSO₄(s) → K₂S₂O₇(s) + H₂O(g)

Materials:

-

Potassium bisulfate (KHSO₄), anhydrous

-

Crucible (porcelain or platinum)

-

Furnace

-

Desiccator

Procedure:

-

Place a known quantity of anhydrous potassium bisulfate into a crucible.

-

Heat the crucible in a furnace at a temperature between 250-300 °C.

-

Maintain this temperature until the evolution of water vapor ceases. This can be monitored by observing the cessation of condensation on a cool surface held above the crucible.

-

Once the reaction is complete, cool the crucible in a desiccator to prevent the hygroscopic product from absorbing atmospheric moisture.

-

The resulting white solid is potassium disulfate.

Characterization Techniques

Objective: To determine the thermal stability and decomposition profile of a disulfate salt.

Instrumentation:

-

Simultaneous Thermal Analyzer (TGA/DSC)

Procedure:

-

Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

-

Weigh approximately 5-10 mg of the disulfate sample into an alumina (B75360) or platinum crucible.

-

Place the crucible in the TGA/DSC furnace.

-

Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min.

-

Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 50 mL/min to purge the furnace.

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to identify the onset of decomposition and the temperature range of the decomposition steps.

Objective: To identify the vibrational modes of the this compound.

Instrumentation:

-

FTIR spectrometer with a suitable detector (e.g., DTGS)

-

KBr pellet press kit or ATR accessory

Procedure (KBr Pellet Method):

-

Thoroughly dry high-purity potassium bromide (KBr) powder in an oven.

-

Grind approximately 1-2 mg of the disulfate sample with 100-200 mg of the dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the S-O stretching and bending vibrations of the this compound.

Objective: To obtain complementary vibrational information to FTIR, particularly for symmetric stretching modes.

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

-

Microscope for sample focusing

Procedure:

-

Place a small amount of the solid disulfate sample on a microscope slide.

-

Focus the laser beam onto the sample using the microscope objective.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 100-1400 cm⁻¹).

-

Set the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Identify the Raman shifts corresponding to the vibrational modes of the this compound.

Objective: To determine the precise three-dimensional atomic arrangement, bond lengths, and bond angles in a disulfate crystal.

Instrumentation:

-

Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

Procedure:

-

Mount a suitable single crystal (typically < 0.5 mm in all dimensions) of the disulfate salt on a goniometer head.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Process the diffraction data to determine the unit cell parameters and the intensities of the reflections.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizations

Caption: Structure of the Disulfate Anion

Caption: Formation from Hydrogensulfate

Caption: Thermal Decomposition of Disulfate

A Technical Guide to the Laboratory Synthesis of the Disulfate Ion

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the primary laboratory methods for the synthesis of the disulfate ion (S₂O₇²⁻), commonly known as the pyrosulfate ion. It includes detailed experimental protocols, quantitative data, and process visualizations to facilitate understanding and replication. The this compound serves as a crucial intermediate in various chemical processes, including as a source for sulfur trioxide and in analytical sample preparation.[1][2]

Principal Synthesis Methodologies

The synthesis of disulfate salts in a laboratory setting is primarily achieved through a few well-established methods. The most common and direct approach involves the thermal decomposition of metal hydrogen sulfates (bisulfates). Alternative methods, offering different advantages in terms of purity and scale, include direct reaction with sulfur trioxide and the use of chlorosulfonic acid.

-

Thermal Decomposition of Metal Hydrogen Sulfates: This is the most widely used laboratory method for producing disulfate salts such as sodium pyrosulfate (Na₂S₂O₇) and potassium pyrosulfate (K₂S₂O₇).[3][4] The process involves heating the corresponding metal bisulfate salt, which causes dehydration and condensation of two bisulfate anions to form one disulfate anion and a molecule of water.[1][3]

-

2 MHSO₄(s) → M₂S₂O₇(s) + H₂O(g) (where M = Na, K)

-

-

Direct Synthesis with Sulfur Trioxide (SO₃): This method involves the direct reaction of anhydrous metal sulfate (B86663) with sulfur trioxide vapor.[5] It can yield a very pure product as it is an addition reaction without byproducts. However, it requires careful handling of sulfur trioxide, which can be sourced from fuming sulfuric acid (oleum).[5]

-

M₂SO₄(s) + SO₃(g) → M₂S₂O₇(s)

-

-

Reaction with Chlorosulfonic Acid: Disulfates can also be prepared by reacting a metal sulfate with chlorosulfonic acid (ClSO₃H). This reaction proceeds effectively due to the formation of volatile hydrogen chloride (HCl), which drives the reaction to completion.[5]

-

M₂SO₄(s) + 2 ClSO₃H(l) → M₂S₂O₇(s) + 2 HCl(g)

-

Quantitative Data Summary

The physical properties of the most common disulfate salts are critical for their synthesis and handling. The key thermal parameters are summarized below.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Decomposition Temp. (°C) |

| Sodium Pyrosulfate | Na₂S₂O₇ | 222.12 | 400.9 | > 460 |

| Potassium Pyrosulfate | K₂S₂O₇ | 254.31 | 325 | > 600 |

Data sourced from references[1][2][3][6].

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of sodium and potassium pyrosulfate.

Protocol 1: Synthesis of Sodium Pyrosulfate via Thermal Decomposition

This protocol is adapted from the thermal decomposition of sodium bisulfate (NaHSO₄).[1][2][4]

Materials:

-

Sodium bisulfate (NaHSO₄), anhydrous or monohydrate

-

Heat-resistant vessel (e.g., porcelain crucible, beaker, or metal pan dedicated to lab use)

-

Muffle furnace or a well-ventilated heating apparatus (e.g., toaster oven used only for lab work, hot plate with sand bath)

-

Mortar and pestle

-

Desiccator for storage

Procedure:

-

Place a quantity of sodium bisulfate into the heat-resistant vessel. For example, 800 grams can be used for a larger batch.[4]

-

Heat the vessel to a temperature between 280 °C and 400 °C.[1][2] Sodium bisulfate melts at approximately 315 °C.[4]

-

Initially, the solid will melt into a clear liquid. As the reaction proceeds, water vapor will be evolved. The reaction is complete when the liquid has entirely re-solidified into a hard, white, glassy mass, which is sodium pyrosulfate.[4] This occurs because the melting point of the product (400.9 °C) is higher than that of the reactant.[1][4]

-

Maintain the temperature for a sufficient duration (e.g., 4-5 hours for a large batch) to ensure complete decomposition.[4]

-

Carefully turn off the heat source and allow the vessel to cool completely to room temperature.

-

The resulting sodium pyrosulfate will be a hard, solid cake. Carefully break it up and remove it from the vessel. A hammer may be required for larger quantities.[4]

-

Grind the solid into a powder using a mortar and pestle.

-

Crucially, store the final product in a tightly sealed, airtight container inside a desiccator. Sodium pyrosulfate is extremely hygroscopic and will readily react with atmospheric moisture to reform sodium bisulfate.[4][5]

Protocol 2: Synthesis of Potassium Pyrosulfate via Thermal Decomposition

This protocol follows the thermal decomposition of potassium bisulfate (KHSO₄).[3]

Materials:

-

Potassium bisulfate (KHSO₄)

-

Porcelain crucible

-

Muffle furnace or Bunsen burner with a tripod and clay triangle

-

Desiccator

Procedure:

-

Add potassium bisulfate to a porcelain crucible.

-

Gently heat the crucible. The decomposition begins at temperatures above the melting point of KHSO₄ (~214 °C). A temperature range of 250-300 °C is effective.[7]

-

Continue heating until the evolution of water vapor ceases. The reaction is typically faster than the sodium equivalent.

-

Avoid heating above 600 °C, as this will cause the potassium pyrosulfate to further decompose into potassium sulfate (K₂SO₄) and sulfur trioxide (SO₃).[3]

-

Allow the crucible to cool in a desiccator to prevent absorption of moisture.

-

Transfer the resulting solid potassium pyrosulfate to an airtight container for storage.

Visualization of Synthesis Pathways and Workflows

Diagrams created using Graphviz illustrate the chemical transformations and the general laboratory workflow for the synthesis of disulfates.

Synthesis Pathway Visualizations

Caption: Chemical pathways for disulfate synthesis.

General Experimental Workflow

Caption: General workflow for disulfate synthesis via thermal decomposition.

References

- 1. Sodium pyrosulfate - Wikipedia [en.wikipedia.org]

- 2. Sodium pyrosulfate - Sciencemadness Wiki [sciencemadness.org]

- 3. Potassium pyrosulfate - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 6. biosynth.com [biosynth.com]

- 7. Potassium bisulfate - Sciencemadness Wiki [sciencemadness.org]

The Dawn of a New Class of Oxidants: A History of the Discovery of Disulfate Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The late 19th century was a period of fervent discovery in the chemical sciences, with the elucidation of new compounds and reactive species transforming our understanding of the material world. It was in this context that a new class of powerful oxidizing agents, the disulfates (then known as persulphates), was unearthed. This technical guide delves into the history of their discovery, detailing the seminal experiments that first brought them to light and the foundational knowledge that has paved the way for their widespread use in modern chemistry, from polymer synthesis to advanced oxidation processes in environmental remediation and their relevance in drug development.

The Pioneering Work of Hugh Marshall

The discovery of disulfate compounds is credited to the Scottish chemist, Professor Hugh Marshall. In 1891, while working at the University of Edinburgh, Marshall published his findings on a new series of salts derived from a previously unknown acid, which he named persulphuric acid. Today, this acid is known as peroxydisulfuric acid (H₂S₂O₈), and its salts are referred to as peroxydisulfates or simply persulfates.[1] Marshall's work, detailed in his paper "LXXIV.—Contributions from the Chemical Laboratory of the University of Edinburgh. No. V. The persulphates," laid the groundwork for the synthesis and characterization of these highly reactive compounds.

The cornerstone of Marshall's discovery was the use of electrolysis. He found that by electrolyzing a saturated solution of potassium sulfate (B86663) in dilute sulfuric acid, a new salt with powerful oxidizing properties was formed at the anode. This salt was the potassium salt of his newly discovered acid, potassium persulfate (K₂S₂O₈). He similarly prepared the ammonium (B1175870) and sodium salts, ammonium persulfate ((NH₄)₂S₂O₈) and sodium persulfate (Na₂S₂O₈), through the electrolysis of their respective sulfate solutions.

Early Experimental Protocols for the Synthesis of Disulfates

General Electrolytic Synthesis of Persulfate Salts

The early synthesis of persulfate salts relied on a simple electrolytic cell. The fundamental components and conditions are outlined below:

-

Electrolyte : A concentrated or saturated solution of the corresponding metal sulfate (e.g., potassium sulfate, ammonium sulfate) in dilute sulfuric acid. The presence of sulfuric acid was crucial to increase the conductivity of the solution and to maintain an acidic environment at the anode, which favors the formation of the peroxydisulfate (B1198043) ion.

-

Electrodes : Platinum was the anode material of choice in these early experiments due to its high oxygen evolution overpotential and chemical inertness under the highly oxidizing conditions. The cathode could be made of a less noble material, such as lead.

-

Current Density : A high current density at the anode was found to be essential for the efficient formation of the persulfate ion (S₂O₈²⁻) over the competing oxygen evolution reaction.

-

Temperature : The electrolysis was typically carried out at low temperatures to minimize the decomposition of the newly formed persulfate, which is thermally unstable.

-

Separation : In many early setups, a diaphragm (often made of porous ceramic material) was used to separate the anolyte and catholyte compartments. This prevented the reduction of the persulfate product at the cathode and minimized side reactions.

The overall anodic reaction can be represented as:

2SO₄²⁻(aq) → S₂O₈²⁻(aq) + 2e⁻

The persulfate salt would then be isolated from the electrolyte, often by crystallization upon cooling, taking advantage of the lower solubility of salts like potassium persulfate in cold water.

Quantitative Data of Early Disulfate Compounds

The following table summarizes some of the key physicochemical properties of the three most common disulfate salts, as characterized by early and subsequent investigations.

| Property | Ammonium Persulfate ((NH₄)₂S₂O₈) | Potassium Persulfate (K₂S₂O₈) | Sodium Persulfate (Na₂S₂O₈) |

| Molar Mass ( g/mol ) | 228.20 | 270.32 | 238.10 |

| Appearance | White crystalline solid | White crystalline solid | White crystalline solid |

| Solubility in Water ( g/100 mL) | 58.2 at 0°C[2] | 1.75 at 0°C, 5.29 at 20°C | 55.6 at 20°C[3] |

| Decomposition Temperature (°C) | ~120[4] | < 100 | ~180 (decomposes)[3] |

| Acute Oral LD50 (rat, mg/kg) | 495 | 1130 | 895 |

Decomposition of Peroxydisulfuric Acid

Peroxydisulfuric acid and its salts are known for their thermal instability, a property that is central to their utility as radical initiators. The decomposition process involves the cleavage of the peroxide bond (O-O), leading to the formation of highly reactive sulfate radicals (SO₄•⁻).

The primary decomposition pathways are hydrolysis and thermal cleavage.

Hydrolytic Decomposition

In aqueous solutions, peroxydisulfuric acid undergoes hydrolysis. The reaction can proceed through two main pathways:

-

Partial Hydrolysis : This pathway yields peroxymonosulfuric acid (Caro's acid) and sulfuric acid. H₂S₂O₈ + H₂O → H₂SO₅ + H₂SO₄

-

Complete Hydrolysis : This results in the formation of hydrogen peroxide and sulfuric acid. H₂S₂O₈ + 2H₂O → H₂O₂ + 2H₂SO₄[5][6]

Thermal Decomposition

Upon heating, the peroxide bond in the peroxydisulfate ion undergoes homolytic cleavage to produce two sulfate radicals.

S₂O₈²⁻ → 2SO₄•⁻

These sulfate radicals are powerful oxidizing agents that can initiate a variety of chemical reactions, most notably polymerization.

Visualizing the Discovery and Chemistry of Disulfates

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion: A Legacy of Reactivity

Hugh Marshall's discovery of disulfate compounds in 1891 marked a significant milestone in the field of chemistry. His electrolytic method provided a straightforward route to a new class of powerful oxidizing agents that have since found indispensable applications in a vast array of chemical processes. The initial qualitative observations and subsequent quantitative characterizations of these compounds have provided a solid foundation for their use in both academic research and industrial applications. For researchers, scientists, and drug development professionals, an understanding of the historical context and the fundamental chemistry of disulfates is crucial for harnessing their reactive potential in innovative ways, from the synthesis of novel materials to the development of new therapeutic strategies. The legacy of Marshall's discovery continues to unfold as new applications for these versatile and potent compounds are continually being explored.

References

- 1. Peroxydisulfuric acid - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. Sodium persulfate - Wikipedia [en.wikipedia.org]

- 4. resources.finalsite.net [resources.finalsite.net]

- 5. Peroxydisulfuric Acid (H₂S₂O₈): Structure, Uses & Preparation [vedantu.com]

- 6. collegedunia.com [collegedunia.com]

An In-depth Technical Guide to the Stability and Reactivity of the Disulfate Ion in Aqueous Solutions

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the chemical stability and reactivity of the disulfate ion (S₂O₇²⁻), also known as the pyrosulfate ion, in aqueous environments. The document elucidates the thermodynamics and kinetics of its hydrolysis, details experimental protocols for its characterization, and presents key data in a structured format.

Introduction

The this compound, S₂O₇²⁻, is the conjugate base of disulfuric acid (H₂S₂O₇) and is characterized by two corner-sharing sulfate (B86663) tetrahedra linked by a bridging oxygen atom. While stable in the solid state as salts (e.g., sodium pyrosulfate, Na₂S₂O₇), the this compound exhibits distinct behavior in aqueous solutions, primarily governed by its rapid hydrolysis. Understanding the transient nature and reactivity of this ion is crucial for its application in various chemical processes, including as a high-temperature solvent and in sample preparation for analytical chemistry.[1][2]

Stability and Reactivity in Aqueous Solution

The presence of the this compound in aqueous solution is ephemeral.[3] Upon dissolution in water, it undergoes rapid and exothermic hydrolysis to form two equivalents of the bisulfate ion (HSO₄⁻).[3][4]

Chemical Equation:

S₂O₇²⁻(aq) + H₂O(l) ⇌ 2HSO₄⁻(aq)

This reaction is heavily skewed to the right, indicating that the equilibrium lies far in favor of the products. Consequently, the this compound has only a transient existence in water.[3] The hydrolysis results in a significant decrease in the pH of the solution due to the formation of the acidic bisulfate ion.[1]

Thermodynamic Considerations

The dissolution and subsequent hydrolysis of a disulfate salt, such as sodium pyrosulfate, is a two-step process with distinct thermal signatures.[3]

-

Dissolution (Endothermic): The initial dissolution of the solid salt into the aqueous phase absorbs heat from the surroundings, leading to a temporary cooling effect. Na₂S₂O₇(s) → 2Na⁺(aq) + S₂O₇²⁻(aq) (ΔH > 0)

-

Hydrolysis (Exothermic): The rapid hydrolysis of the this compound releases a significant amount of heat, causing a sharp increase in the solution's temperature.[3] S₂O₇²⁻(aq) + H₂O(l) → 2HSO₄⁻(aq) (ΔH < 0)

While specific thermodynamic values for the hydrolysis of the this compound are not readily found in the literature, the overall process is energetically favorable, driving the reaction to completion.

Kinetic Profile

The hydrolysis of the this compound is a kinetically fast process. The rate of this reaction is influenced by several factors, most notably the nature of the counter-ion present in the disulfate salt. Experimental observations have shown a qualitative trend in the rate of hydrolysis for different alkali metal pyrosulfates.[3]

Table 1: Qualitative Comparison of Hydrolysis Rates for Various Pyrosulfate Salts

| Cation | Relative Rate of Hydrolysis |

| Li⁺ | Fastest |

| NH₄⁺ | Fast |

| Na⁺ | Moderate |

| K⁺ | Slowest |

Due to the rapid nature of this reaction, conventional kinetic studies are challenging. Techniques with very short dead times, such as stopped-flow spectrophotometry, are required to measure the rate constants accurately.

Experimental Protocols

To quantitatively assess the stability and reactivity of the this compound, specialized experimental setups are necessary. Below are detailed methodologies for key experiments.

Determination of the Hydrolysis Rate Constant via Stopped-Flow UV-Vis Spectrophotometry

This method is suitable for measuring the kinetics of fast reactions in the millisecond timescale.[5][6]

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of the this compound.

Materials:

-

Stock solution of sodium pyrosulfate (Na₂S₂O₇) in a non-aqueous, inert solvent (e.g., acetonitrile)

-

Buffered aqueous solutions at various pH values

-

Thermostatted cell holder

Procedure:

-

Preparation of Reactant Solutions:

-

Syringe A: A dilute solution of Na₂S₂O₇ in the inert solvent.

-

Syringe B: The desired aqueous buffer solution.

-

-

Instrument Setup:

-

Set the spectrophotometer to a wavelength where either the this compound absorbs or the bisulfate ion absorbs, ensuring no spectral overlap with other species. A full spectral scan over time using a photodiode array detector is ideal.[8]

-

Equilibrate the system to the desired temperature.

-

-

Kinetic Run:

-

Rapidly mix the contents of Syringe A and Syringe B in the stopped-flow apparatus.[5]

-

Initiate data acquisition simultaneously with the mixing.

-

Monitor the change in absorbance over time.

-

-

Data Analysis:

-

The reaction is expected to follow pseudo-first-order kinetics due to the large excess of water.

-

Fit the absorbance versus time data to a single exponential decay function to obtain the pseudo-first-order rate constant (k').

-

Repeat the experiment at different concentrations of the this compound and at various pH values and temperatures to determine the full rate law and activation parameters.

-

Calorimetric Measurement of Enthalpy of Hydrolysis

This experiment aims to determine the heat released during the hydrolysis of the this compound.

Objective: To measure the enthalpy change (ΔH) for the hydrolysis of the this compound.

Materials:

-

Isothermal titration calorimeter (ITC) or a solution calorimeter

-

Solid sodium pyrosulfate

-

Deionized water

Procedure:

-

Calorimeter Setup:

-

Fill the calorimetric cell with a known volume of deionized water.

-

Allow the system to reach thermal equilibrium at a constant temperature (e.g., 25 °C).

-

-

Measurement:

-

Inject a small, precisely weighed amount of solid sodium pyrosulfate into the water.

-

Record the temperature change over time. The initial temperature drop corresponds to the endothermic dissolution, followed by a rapid temperature increase due to the exothermic hydrolysis.[3]

-

-

Data Analysis:

-

Integrate the heat flow curve to determine the total heat change.

-

By accounting for the heat of dissolution (which can be estimated or measured separately under conditions where hydrolysis is suppressed, if possible), the enthalpy of hydrolysis can be calculated.

-

Visualizations

Chemical Transformation Pathway

Caption: Hydrolysis pathway of the this compound.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for kinetic analysis of disulfate hydrolysis.

Summary and Conclusion

The this compound is highly unstable in aqueous solutions, undergoing rapid and exothermic hydrolysis to form bisulfate ions. This inherent reactivity makes its direct study challenging, necessitating the use of advanced kinetic techniques such as stopped-flow spectrophotometry. While quantitative data on its hydrolysis kinetics and thermodynamics are scarce in the literature, the qualitative principles are well-understood. The methodologies outlined in this guide provide a framework for researchers to quantitatively characterize the stability and reactivity of the this compound, which is essential for its controlled use in scientific and industrial applications.

References

- 1. Sodium pyrosulfate - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 4. Sodium pyrosulfate - Sciencemadness Wiki [sciencemadness.org]

- 5. Stopped-flow - Wikipedia [en.wikipedia.org]

- 6. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]

- 7. biologic.net [biologic.net]

- 8. m.youtube.com [m.youtube.com]

What is the IUPAC nomenclature for the S₂O₇²⁻ ion?

An In-depth Technical Guide to the Disulfate (S₂O₇²⁻) Ion

Introduction

The disulfate ion, systematically known by its IUPAC nomenclature as disulfate , and commonly referred to as pyrosulfate , is a sulfur oxyanion with the chemical formula S₂O₇²⁻. This dianion is structurally characterized by two SO₄ tetrahedra sharing a common oxygen atom. Each sulfur atom within the this compound maintains a +6 oxidation state.[1] This guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and key applications of the this compound, tailored for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Structure

The nomenclature of sulfur oxyanions is systematically defined by the International Union of Pure and Applied Chemistry (IUPAC). For the S₂O₇²⁻ ion, the official IUPAC name is disulfate . The prefix "di-" indicates the condensation of two sulfate (B86663) units. The common name, pyrosulfate , originates from the method of its preparation by heating sulfates or bisulfates, a process involving the loss of water at high temperatures (pyro- signifying fire).

Structurally, the this compound consists of two tetrahedral SO₄ units linked by a bridging oxygen atom. This arrangement can be visualized as [O₃S-O-SO₃]²⁻.[1]

Physicochemical Properties

A summary of the key quantitative properties of the this compound is presented in the table below.

| Property | Value |

| IUPAC Name | Disulfate |

| Common Name | Pyrosulfate |

| Chemical Formula | S₂O₇²⁻ |

| Molar Mass | 176.13 g/mol [2] |

| Formal Charge | -2 |

| Sulfur Oxidation State | +6[1] |

| Conjugate Acid | Hydrogendisulfate (HS₂O₇⁻) |

Synthesis of Disulfate Compounds

A primary route for the synthesis of disulfate salts involves the thermal dehydration of the corresponding hydrogensulfate (bisulfate) salt.

Experimental Protocol: Synthesis of Sodium Disulfate (Na₂S₂O₇)

This protocol details the laboratory-scale synthesis of sodium disulfate from sodium bisulfate.

Materials:

-

Sodium bisulfate (NaHSO₄)

-

Crucible (porcelain or platinum)

-

Furnace or Bunsen burner with a tripod and clay triangle

-

Desiccator

Procedure:

-

Place a known quantity of anhydrous sodium bisulfate into a clean, dry crucible.

-

Heat the crucible gently at first to drive off any residual moisture.

-

Increase the temperature to 280-300 °C. The following dehydration reaction occurs: 2 NaHSO₄(s) → Na₂S₂O₇(s) + H₂O(g)

-

Maintain this temperature for a sufficient duration to ensure the complete conversion of sodium bisulfate to sodium disulfate. The completion of the reaction can be monitored by the cessation of water vapor evolution.

-

Once the reaction is complete, turn off the heat source and allow the crucible to cool in a desiccator to prevent the reabsorption of moisture.

-

The resulting white solid is sodium disulfate.

Note: Heating above 460 °C will lead to the decomposition of sodium disulfate into sodium sulfate and sulfur trioxide: Na₂S₂O₇(s) → Na₂SO₄(s) + SO₃(g)

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and subsequent decomposition of sodium disulfate.

Applications in Research and Development

While the this compound does not play a direct role in biological signaling pathways in the same manner as ions like phosphate, its chemical reactivity makes it a valuable tool in various laboratory and industrial processes relevant to the scientific and drug development communities.

Pyrosulfate Fusion in Analytical Chemistry

One of the most significant applications of disulfates, particularly potassium pyrosulfate (K₂S₂O₇), is in analytical chemistry for the dissolution of refractory materials.

Protocol: Sample Dissolution by Pyrosulfate Fusion

This method is employed to bring insoluble oxides and other intractable materials into solution for subsequent analysis (e.g., by atomic absorption spectroscopy or inductively coupled plasma mass spectrometry).

Materials:

-

Potassium pyrosulfate (K₂S₂O₇)

-

Finely powdered sample (e.g., metal oxide)

-

Platinum or porcelain crucible

-

Muffle furnace or Bunsen burner

-

Dilute acid (e.g., HCl or H₂SO₄)

Procedure:

-

Mix the finely powdered sample with a 5-10 fold excess of potassium pyrosulfate in a crucible.

-

Gently heat the mixture over a Bunsen burner or in a muffle furnace. The potassium pyrosulfate will melt and act as an acidic flux.

-

Continue heating until a clear, molten mass is obtained, indicating that the sample has dissolved in the flux. The reaction involves the formation of soluble sulfates.

-

Allow the crucible to cool.

-

The resulting solid cake can then be dissolved in dilute acid to prepare the sample for analysis.

Logical Relationship in Analytical Sample Preparation

The following diagram outlines the logical steps involved in preparing a refractory sample for analysis using pyrosulfate fusion.

Conclusion

The this compound, S₂O₇²⁻, is correctly named disulfate according to IUPAC nomenclature, with pyrosulfate being its widely used common name. While not directly involved in biological signaling, its unique chemical properties make it indispensable in synthetic chemistry and as a powerful acidic flux for the dissolution of otherwise insoluble materials in analytical procedures. The protocols and workflows provided herein offer a practical guide for the synthesis and application of disulfate compounds in a research and development setting.

References

Unraveling the Stereochemistry of the Disulfate Anion: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry of the disulfate anion (S₂O₇²⁻), also known as the pyrosulfate anion. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed examination of the anion's structural parameters, bonding characteristics, and the experimental methodologies used for its characterization.

Molecular Structure and Hybridization

The disulfate anion is characterized by a structure consisting of two tetrahedral sulfate (B86663) (SO₄) units sharing a common oxygen atom.[1][2] This bridging oxygen atom links the two sulfur atoms, resulting in a dichromate-like structure.[1] Crucially, there is no direct sulfur-sulfur bond within the anion.[3][4] The sulfur atoms in the disulfate anion exhibit a +6 oxidation state.[1][2]

The bonding arrangement around each sulfur atom is analogous to that in the sulfate (SO₄²⁻) anion. Each sulfur atom is bonded to four oxygen atoms. Applying the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four regions of electron density around each sulfur atom arrange themselves into a tetrahedral geometry to minimize electrostatic repulsion.[3][5][6][7][8] This tetrahedral arrangement indicates that the hybridization of each sulfur atom is sp³ .[5][6][9][10]

Quantitative Molecular Geometry Data

The precise bond lengths and angles of the disulfate anion have been determined through single-crystal X-ray diffraction studies of its various salts. The following table summarizes key geometric parameters obtained from studies on potassium disulfate (K₂S₂O₇), potassium sodium disulfate (KNaS₂O₇), and sodium disulfate (Na₂S₂O₇).

| Parameter | K₂S₂O₇ | KNaS₂O₇ | Na₂S₂O₇ |

| S-O (bridging) bond length (Å) | ~1.62 - 1.64 | Data Not Available | Data Not Available |

| S-O (terminal) bond length (Å) | ~1.42 - 1.45 | Data Not Available | Data Not Available |

| S-O-S bond angle (°) | ~124 | Data Not Available | Data Not Available |

| O-S-O bond angles (°) | ~109.5 (tetrahedral) | ~109.5 (tetrahedral) | ~109.5 (tetrahedral) |

Note: The exact values for bond lengths and angles can vary slightly depending on the cation present in the crystal lattice. The data presented is based on the findings reported in the Journal of Solid State Chemistry.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular geometry of the disulfate anion is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise mapping of electron density within a crystal, revealing the spatial arrangement of atoms and the intricate details of chemical bonds.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals of a disulfate salt. A common method for obtaining suitable crystals is through the controlled dehydration of the corresponding hydrogen sulfate (bisulfate) salt at elevated temperatures. For instance, sodium disulfate can be synthesized by heating sodium bisulfate.

Another widely used crystallization technique is slow evaporation from a saturated solution. This involves dissolving the disulfate salt in a suitable solvent and allowing the solvent to evaporate slowly over time, leading to the formation of well-ordered crystals.

Data Collection

A selected single crystal of appropriate size and quality is mounted on a goniometer head and placed within an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern of spots, known as reflections. The intensity and position of these reflections are meticulously recorded by a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal. The fundamental challenge in X-ray crystallography is to deduce the phases of the diffracted X-rays, as the detector can only measure their intensities. This "phase problem" is typically solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map.

This initial model of the crystal structure is then refined against the experimental data. This iterative process involves adjusting the atomic positions, thermal parameters, and other structural variables to achieve the best possible agreement between the observed and calculated diffraction patterns. The final refined structure provides highly accurate information on bond lengths, bond angles, and the overall molecular geometry of the disulfate anion within the crystal.

Visualization of the Disulfate Anion

The following diagram, generated using the DOT language, illustrates the molecular structure of the disulfate anion, highlighting its key structural features.

This guide has provided a detailed overview of the molecular geometry of the disulfate anion, supported by experimental data and a description of the analytical techniques employed for its characterization. The tetrahedral arrangement around each sp³-hybridized sulfur atom, linked by a bridging oxygen, defines the fundamental structure of this important polyatomic anion.

References

- 1. benchchem.com [benchchem.com]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Molecule - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Common Salts of Disulfuric Acid for Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfuric acid, also known as pyrosulfuric acid, gives rise to a class of inorganic salts known as pyrosulfates. This technical guide provides a comprehensive overview of the most common salts of disulfuric acid, with a primary focus on sodium pyrosulfate (Na₂S₂O₇) and potassium pyrosulfate (K₂S₂O₇). The document details their physicochemical properties, synthesis protocols, and established applications. While these salts are integral in analytical chemistry and certain industrial processes, their direct role in drug development is critically examined and found to be minimal based on current literature. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of pyrosulfates, their characteristics, and their limited, though specific, applications in broader chemical synthesis.

Introduction to Disulfuric Acid and its Salts

Disulfuric acid (H₂S₂O₇) is a sulfur oxoacid and a major constituent of fuming sulfuric acid (oleum).[1] It is formed by dissolving sulfur trioxide (SO₃) in concentrated sulfuric acid. The salts derived from disulfuric acid are termed pyrosulfates or disulfates.[1] The most common and well-characterized of these are the alkali metal pyrosulfates, particularly sodium and potassium pyrosulfates. These compounds are typically colorless, crystalline solids.[2][3]

Physicochemical Properties of Common Pyrosulfates

The quantitative physicochemical properties of sodium and potassium pyrosulfate are summarized in Table 1 for easy comparison.

| Property | Sodium Pyrosulfate (Na₂S₂O₇) | Potassium Pyrosulfate (K₂S₂O₇) |

| Molar Mass | 222.12 g/mol [4] | 254.31 g/mol [3] |

| Appearance | Translucent white crystals[2][4] | White crystalline powder or fused solid[5] |

| Density | 2.658 g/cm³[2][4] | 2.28 g/cm³[3] |

| Melting Point | 400.9 °C (753.6 °F; 674.0 K)[2][4] | 325 °C (617 °F; 598 K)[3] |

| Boiling Point | Decomposes at 460 °C (860 °F; 733 K)[2][4] | Decomposes above 600 °C[3] |

| Solubility in Water | Hydrolyzes to form sodium bisulfate[2][4] | 25.4 g/100 mL (20 °C), hydrolyzes to potassium bisulfate[3][5] |

| CAS Number | 13870-29-6[6] | 7790-62-7[3] |

Synthesis and Decomposition of Pyrosulfates

The primary method for the synthesis of alkali metal pyrosulfates is the thermal decomposition of the corresponding bisulfates.

Synthesis of Sodium Pyrosulfate

Sodium pyrosulfate is synthesized by heating sodium bisulfate (NaHSO₄) at temperatures ranging from 200 to 400 °C.[4] This process involves the dehydration of two molecules of sodium bisulfate to form one molecule of sodium pyrosulfate and one molecule of water.

Reaction: 2 NaHSO₄(s) → Na₂S₂O₇(s) + H₂O(g)[4]

Synthesis of Potassium Pyrosulfate

Similarly, potassium pyrosulfate is obtained through the thermal decomposition of potassium bisulfate (KHSO₄).[3]

Reaction: 2 KHSO₄(s) → K₂S₂O₇(s) + H₂O(g)[3]

Thermal Decomposition

Upon further heating at higher temperatures, pyrosulfates decompose into the corresponding sulfate (B86663) salt and sulfur trioxide.

-

Sodium Pyrosulfate: Decomposes above 460 °C.[7] Reaction: Na₂S₂O₇(s) → Na₂SO₄(s) + SO₃(g)[7]

-

Potassium Pyrosulfate: Decomposes above 600 °C.[3] Reaction: K₂S₂O₇(s) → K₂SO₄(s) + SO₃(g)[3]

Experimental Protocols

Synthesis of Sodium Pyrosulfate

Objective: To synthesize sodium pyrosulfate from sodium bisulfate.

Materials:

-

Sodium bisulfate (NaHSO₄), anhydrous or monohydrate

-

Porcelain or silica (B1680970) crucible

-

Muffle furnace or a well-ventilated oven capable of reaching 400 °C

-

Desiccator

Procedure:

-

Place a known quantity of sodium bisulfate into a crucible.

-

Heat the crucible in a muffle furnace. If using the monohydrate, a preliminary heating step at around 150-200 °C is recommended to drive off the water of hydration.

-

Gradually increase the temperature to between 300-400 °C. The sodium bisulfate will melt and then begin to decompose, releasing water vapor.[4]

-

Maintain this temperature until the evolution of water vapor ceases and the melt solidifies into a solid mass of sodium pyrosulfate. The melting point of sodium pyrosulfate is approximately 401 °C, so the solidification below this temperature indicates the conversion is largely complete.[2][4]

-

Turn off the furnace and allow the crucible to cool to room temperature in a desiccator to prevent the absorption of moisture, as pyrosulfates are hygroscopic.

-

The resulting solid is sodium pyrosulfate. It can be ground into a powder for use.

Thermogravimetric Analysis (TGA) of Pyrosulfates

Objective: To determine the thermal stability and decomposition profile of a pyrosulfate salt.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small sample (typically 5-10 mg) of the pyrosulfate into a TGA pan (e.g., alumina (B75360) or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 700 °C for potassium pyrosulfate).

-

Record the mass loss as a function of temperature. The resulting TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss corresponding to the release of SO₃ will be observed.

Established Applications

Analytical Chemistry

The most prominent application of pyrosulfates is in analytical chemistry, where they serve as acidic fluxes for the dissolution of refractory materials, such as metal oxides and certain minerals, that are insoluble in common acids.[5][7] The sample is fused with an excess of potassium or sodium pyrosulfate at high temperatures. The molten pyrosulfate acts as a high-temperature acidic solvent, converting the insoluble sample into soluble sulfates that can then be dissolved in water or dilute acid for subsequent analysis.[5]

Industrial Catalysis

Potassium pyrosulfate, in combination with vanadium(V) oxide, is a key component of the catalyst used in the contact process for the industrial production of sulfur trioxide, a precursor to sulfuric acid.[3]

Role in Drug Development and Organic Synthesis: A Critical Evaluation

A thorough review of the scientific literature reveals that the direct application of common pyrosulfates (sodium and potassium) in drug discovery and development is exceedingly limited. While sulfur-containing compounds are a cornerstone of medicinal chemistry, the role of pyrosulfates as reagents or catalysts in the synthesis of pharmaceuticals is not well-established.[8][9]

One notable, albeit specialized, example is the use of N,N-diarylammonium pyrosulfate as a reverse micelle-type catalyst for the hydrolysis of esters.[10] This reaction is relevant to organic synthesis, but it employs a modified, complex pyrosulfate derivative, not the simple inorganic salts that are the focus of this guide.

The synthesis of sulfur-containing heterocycles is a significant area of research in medicinal chemistry. However, current methodologies for constructing these scaffolds typically employ elemental sulfur, thiols, or other sulfur-transfer reagents, with no significant mention of pyrosulfates.

Therefore, for professionals in drug development, the primary relevance of pyrosulfates lies in their established role in analytical chemistry for the characterization of raw materials and intermediates, rather than as direct participants in synthetic pathways leading to active pharmaceutical ingredients.

Conclusion

The common salts of disulfuric acid, sodium pyrosulfate and potassium pyrosulfate, are well-characterized inorganic compounds with defined physicochemical properties and straightforward synthetic routes. Their utility is firmly established in the fields of analytical chemistry, as acidic fluxes, and in industrial catalysis. However, for researchers and professionals in the field of drug development, it is crucial to recognize that the direct application of these common pyrosulfates in the synthesis of pharmaceutical compounds or in drug formulations is not supported by the current body of scientific literature. Their relevance to the pharmaceutical industry is therefore indirect, primarily relating to their use in the analytical characterization of materials. Future research may uncover novel catalytic applications for pyrosulfates in organic synthesis, but as it stands, their role in drug development is ancillary.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ris.utwente.nl [ris.utwente.nl]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [ouci.dntb.gov.ua]

- 7. Characterization and Quality Control of Pharmaceutical Cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 10. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]

The Dichotomous Role of Disulfate Species as Intermediates in Chemical Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur-oxygen anions play a critical and multifaceted role as transient species in a vast array of chemical transformations, ranging from atmospheric chemistry to industrial synthesis and advanced therapeutics. This technical guide provides an in-depth exploration of the roles of two key intermediates: the disulfate (or pyrosulfate) ion (S₂O₇²⁻) and the persulfate (or peroxydisulfate) ion (S₂O₈²⁻), along with its highly reactive derivative, the sulfate (B86663) radical anion (SO₄•⁻). While often conflated, these species exhibit distinct formation pathways, reactivities, and applications. This document delineates their respective chemistries, presents quantitative data for key reactions, details experimental protocols for their generation and detection, and provides visual representations of their involvement in complex reaction mechanisms.

Introduction: A Tale of Two Intermediates

In the landscape of reactive intermediates, sulfur-based species are of paramount importance. This guide focuses on clarifying the distinct roles of two such intermediates: disulfate and persulfate.

-

Disulfate (S₂O₇²⁻) , also known as pyrosulfate, is characterized by a sulfur-oxygen-sulfur (S-O-S) linkage. It is most notably encountered in high-temperature industrial processes and as a key component of fuming sulfuric acid (oleum). Its role as an intermediate is often linked to sulfonation and decomposition reactions.

-

Persulfate (S₂O₈²⁻) , or peroxydisulfate, contains a peroxide (-O-O-) bond, which is the source of its high reactivity. Upon activation, this bond cleaves to form the highly potent sulfate radical anion (SO₄•⁻) , a powerful one-electron oxidant. The chemistry of persulfate and the sulfate radical is central to advanced oxidation processes (AOPs), organic synthesis, and environmental remediation.

This guide will treat these two classes of intermediates separately, providing a clear and detailed understanding of their unique contributions to chemical reactions.

The Disulfate (Pyrosulfate) Intermediate (S₂O₇²⁻)

The disulfate ion is typically formed through the dehydration of bisulfates at high temperatures or by the reaction of sulfur trioxide with a sulfate.

2.1. Formation and Stability

The most common laboratory and industrial synthesis of pyrosulfates involves the thermal decomposition of bisulfate salts[1][2][3]. For example, potassium pyrosulfate is produced by heating potassium bisulfate[1]:

2 KHSO₄(s) → K₂S₂O₇(s) + H₂O(g)

Sodium pyrosulfate is similarly formed from sodium bisulfate at temperatures around 280 °C[2][3]. Above 460 °C, sodium pyrosulfate further decomposes into sodium sulfate and sulfur trioxide[2][3].

In aqueous solutions, the this compound is unstable and hydrolyzes to form bisulfate ions[2]. It has been proposed as a transient intermediate in the oxidation of bisulfite to sulfate in the context of acid rain formation, with a half-life of about 52 seconds at 25°C.

2.2. Role in Industrial Processes

The primary role of disulfate as an intermediate is observed in high-temperature industrial applications.

-

Ore Processing: Molten pyrosulfates are used as acidic melting agents to dissolve metal oxides and ores for analysis and extraction. For instance, sodium pyrosulfate is used to lower the melting point of ore mixtures, facilitating the separation of valuable metals[4]. Molten potassium pyrosulfate has been shown to react with various transition metals and their oxides to form sulfates and sulfur dioxide[5][6].

-

Sulfuric Acid Production: Potassium pyrosulfate, in conjunction with a vanadium(V) oxide catalyst, is a key component in the industrial production of sulfur trioxide, a precursor to sulfuric acid[1].

-

Sulfonation Reactions: Disulfate is an intermediate in certain sulfonation reactions. In the reaction of fatty alcohols with sulfur trioxide to produce surfactants, a pyrosulfate-like intermediate is initially formed[7]. In aromatic sulfonation using fuming sulfuric acid (oleum), the reactive electrophile is often considered to be SO₃ or its protonated form, with disulfuric acid (H₂S₂O₇) being a key species from which the this compound is derived. The reaction can proceed through the formation of an arenepyrosulfonic acid intermediate (ArS₂O₆H), which is subsequently hydrolyzed[1].

2.3. Quantitative Data

Quantitative kinetic data for reactions involving disulfate as an intermediate are less common in the literature compared to persulfate. However, some key thermodynamic and decomposition data are available.

| Compound | Formation Reaction | Decomposition Temperature (°C) | Products of Decomposition |

| Potassium Pyrosulfate (K₂S₂O₇) | 2 KHSO₄ → K₂S₂O₇ + H₂O | > 600 | K₂SO₄ + SO₃ |

| Sodium Pyrosulfate (Na₂S₂O₇) | 2 NaHSO₄ → Na₂S₂O₇ + H₂O (at ~280°C)[2][3] | > 460 | Na₂SO₄ + SO₃[2][3] |

2.4. Experimental Protocols

Protocol 2.4.1: Synthesis of Potassium Pyrosulfate

-

Place a quantity of potassium bisulfate (KHSO₄) in a porcelain crucible.

-

Heat the crucible gently at first, then increase the temperature to above 300°C but below 600°C. Water will be evolved.

-

Continue heating until the evolution of water ceases.

-

Allow the crucible to cool in a desiccator to prevent reabsorption of moisture. The resulting solid is potassium pyrosulfate (K₂S₂O₇).

2.5. Visualization of Disulfate in Aromatic Sulfonation

The following diagram illustrates the proposed mechanism of aromatic sulfonation involving a pyrosulfate intermediate.

The Persulfate (Peroxydisulfate) Intermediate (S₂O₈²⁻) and the Sulfate Radical (SO₄•⁻)

Persulfate is one of the most powerful and versatile oxidants used in modern chemistry. Its utility stems from the ability to generate the highly reactive sulfate radical anion (SO₄•⁻) upon activation.

3.1. Formation and Properties of the Sulfate Radical

The sulfate radical is a transient species with a high standard redox potential, making it capable of oxidizing a wide range of recalcitrant organic compounds.

The O-O bond in the persulfate ion has a bond energy of approximately 140 kJ/mol. Cleavage of this bond results in the formation of two sulfate radical anions:

S₂O₈²⁻ + Activation Energy → 2 SO₄•⁻

Table 3.1: Properties of Sulfate Radical and Related Oxidants

| Species | Standard Redox Potential (V vs. NHE) | Half-life |

| Sulfate Radical (SO₄•⁻) | 2.5 – 3.1[8][9] | 30 – 40 µs[8] |

| Hydroxyl Radical (•OH) | 1.9 – 2.85 | ~20 ns[8] |

| Persulfate (S₂O₈²⁻) | 2.01[8] | Stable |

| Peroxymonosulfate (HSO₅⁻) | 1.82 | Stable |

3.2. Methods of Persulfate Activation

Several methods can be employed to activate persulfate and generate sulfate radicals.

-

Thermal Activation: Heating an aqueous solution of persulfate is a common and effective activation method. The rate of sulfate radical formation increases with temperature[10][11][12].

-

Transition Metal Activation: Transition metal ions, particularly Fe²⁺, can efficiently activate persulfate through a redox reaction[13][14][15][16]. S₂O₈²⁻ + Fe²⁺ → SO₄•⁻ + SO₄²⁻ + Fe³⁺

-

Alkaline Activation: At high pH (>10), persulfate can be activated to produce both sulfate and hydroxyl radicals.

-

UV Radiation: Photolytic cleavage of the peroxide bond in persulfate can be achieved using UV light.

3.3. Role in Organic Synthesis and Drug Development

The sulfate radical is a key intermediate in a variety of organic transformations, including the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals.

-

C-H Functionalization and Cross-Coupling Reactions: Persulfate-mediated reactions are used for the construction of C-C and C-heteroatom bonds. For example, the Ag(I)/persulfate system can be used for the cross-coupling of arylboronic acids with heteroarenes[17][18].

-

Synthesis of Heterocycles: Potassium persulfate (K₂S₂O₈) is a cost-effective oxidant for the formation of various heterocyclic rings, including quinolines, pyridazines, and other fused systems[6][19][20][21][22][23]. These reactions often proceed through radical pathways initiated by the sulfate radical.

-

Cascade Reactions: The sulfate radical can initiate cascade cyclization reactions, which are powerful tools for the synthesis of complex polycyclic natural products[15][16][24][25][26].

3.4. Quantitative Data: Reaction Rate Constants

The reactivity of the sulfate radical with organic compounds has been extensively studied. The following table summarizes the second-order rate constants for the reaction of SO₄•⁻ with various organic molecules.

Table 3.4: Selected Rate Constants for Reactions of the Sulfate Radical Anion (SO₄•⁻) with Organic Compounds in Aqueous Solution

| Compound | Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |

| Benzene (B151609) | 8.3 x 10⁸ | [27] |

| Toluene | 1.1 x 10⁹ | [27] |

| Phenol | 8.8 x 10⁹ | [27] |

| Aniline | 8.1 x 10⁹ | [27] |

| Methanol (B129727) | 1.1 x 10⁷ | [27] |

| Ethanol | 7.7 x 10⁷ | [27] |

| tert-Butanol | 4.0 x 10⁵ | [27] |

| Acetic Acid | 1.2 x 10⁷ | [27] |

| Benzoic Acid | 1.2 x 10⁹ | [27] |

3.5. Experimental Protocols

Protocol 3.5.1: Thermal Activation of Persulfate for Organic Pollutant Degradation

-

Preparation of Solutions: Prepare a stock solution of the target organic pollutant (e.g., 1 mM phenol) in ultrapure water. Prepare a stock solution of sodium persulfate (Na₂S₂O₈) (e.g., 100 mM).

-

Reaction Setup: In a temperature-controlled reactor (e.g., a jacketed glass vessel connected to a water bath), add the desired volume of the pollutant solution.

-

Initiation of Reaction: Once the solution reaches the target temperature (e.g., 50°C), add the required volume of the persulfate stock solution to achieve the desired final concentration (e.g., 10 mM). Start a timer immediately.

-

Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding an excess of a radical scavenger, such as methanol or sodium thiosulfate, to stop the degradation process.

-

Analysis: Analyze the quenched samples for the remaining concentration of the organic pollutant using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[9]. The concentration of residual persulfate can also be determined using iodometric titration or HPLC-based methods[27][28][29][30].

Protocol 3.5.2: Detection of Sulfate Radicals using EPR Spin Trapping

-

Reagent Preparation: Prepare a solution of the spin trapping agent, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), in ultrapure water (e.g., 100 mM).

-

Reaction Mixture: In an EPR-compatible tube (e.g., a quartz flat cell), combine the persulfate solution and the activation agent (e.g., FeSO₄ solution).

-

Spin Trapping: Add the DMPO solution to the reaction mixture.

-

EPR Measurement: Immediately place the sample in the cavity of the EPR spectrometer and record the spectrum. The formation of the DMPO-SO₄•⁻ adduct will produce a characteristic EPR signal. Note that this adduct can be unstable and may hydrolyze to the DMPO-OH adduct, so rapid measurement is crucial[2][27][30][31].

-

Data Analysis: Analyze the resulting spectrum to identify the hyperfine coupling constants, which are characteristic of the trapped radical species.

3.6. Visualization of Persulfate-Mediated Synthesis

The following diagram illustrates a plausible mechanism for the synthesis of a substituted heterocycle initiated by the sulfate radical.

Conclusion

While both disulfate (pyrosulfate) and persulfate are sulfur-oxygen anions that act as intermediates, their chemical behavior and applications are markedly different. Disulfate's role is predominantly in high-temperature industrial chemistry and as a component of highly acidic media. In contrast, persulfate, through its generation of the highly reactive sulfate radical anion, serves as a versatile and powerful tool in modern organic synthesis, drug development, and environmental remediation. A clear understanding of the distinct properties and reaction mechanisms of these intermediates is crucial for their effective application in research and industry. This guide provides a foundational reference for scientists and professionals working in these fields, offering both theoretical insights and practical experimental guidance.

References

- 1. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium pyrosulfate - Wikipedia [en.wikipedia.org]

- 3. Sodium pyrosulfate - Sciencemadness Wiki [sciencemadness.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Degradation of volatile organic compounds with thermally activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radicals in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iron-based persulfate activation process for environmental decontamination in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

- 17. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]

- 18. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 19. helixchrom.com [helixchrom.com]

- 20. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00962F [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. discovery.researcher.life [discovery.researcher.life]

- 25. researchgate.net [researchgate.net]

- 26. active-oxygens.evonik.com [active-oxygens.evonik.com]

- 27. researchgate.net [researchgate.net]

- 28. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 29. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Differences Between Sulfate and Disulfate Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental chemical, structural, and functional distinctions between sulfate (B86663) and disulfate ions. A thorough understanding of these differences is critical for professionals in chemical synthesis, drug development, and analytical sciences, where these ions play distinct and significant roles.

Core Structural and Chemical Identity

The primary distinction between sulfate and disulfate ions lies in their molecular structure, which dictates their chemical properties and reactivity.

-

Sulfate Ion (SO₄²⁻): The sulfate ion consists of a central sulfur atom covalently bonded to four oxygen atoms in a tetrahedral geometry.[1][2] All four oxygen atoms are chemically equivalent in the isolated ion.[1] The sulfur atom exists in its highest oxidation state of +6.[1][3] It is the conjugate base of the hydrogensulfate (bisulfate) ion (HSO₄⁻).[1]

-

Disulfate Ion (S₂O₇²⁻): Also known by its common name, pyrosulfate, the this compound is structurally more complex.[4] It can be visualized as two sulfate tetrahedra sharing a common oxygen atom, often referred to as a bridging oxygen.[4][5][6] This structure is analogous to the dichromate ion (Cr₂O₇²⁻).[5][6] Similar to the sulfate ion, the sulfur atoms in disulfate are in the +6 oxidation state.[5][6] Disulfate is the conjugate base of the hydrogen this compound (HS₂O₇⁻), which is derived from disulfuric acid (H₂S₂O₇), a component of fuming sulfuric acid (oleum).[4][5]

Caption: Ball-and-stick models of sulfate and disulfate ions.

Comparative Physicochemical Properties

The quantitative differences in the properties of these ions are summarized below.

| Property | Sulfate Ion | This compound |

| Chemical Formula | SO₄²⁻[1] | S₂O₇²⁻[5] |

| Molar Mass | 96.06 g/mol [1] | 176.13 g/mol [4] |

| Charge | -2[1] | -2[5] |

| Sulfur Oxidation State | +6[1][3] | +6[5] |

| Conjugate Acid | Hydrogensulfate (HSO₄⁻)[1] | Hydrogen disulfate (HS₂O₇⁻)[5] |

| Structure | Single tetrahedron[1][2] | Two corner-sharing tetrahedra[5] |

| S-O Bond Length | ~149 pm[3] | S-O (terminal): ShorterS-O (bridging): Longer |

| Stability in Water | Highly stable | Undergoes hydrolysis to form hydrogensulfate/sulfate[7] |

| Reactivity | Generally stable and acts as a weak oxidizing agent.[8] | More reactive; acts as an intermediate in sulfation reactions.[5][9] |

Formation, Reactivity, and Key Chemical Pathways

Sulfate and disulfate ions are involved in distinct but related chemical pathways.

Sulfate Ion Formation: The sulfate ion is most commonly formed from the deprotonation of sulfuric acid (H₂SO₄). Sulfuric acid is a strong acid that readily loses its first proton to form hydrogensulfate (HSO₄⁻), which can then lose the second proton to form the sulfate ion (SO₄²⁻).[2]

This compound Formation and Hydrolysis: Disulfate is typically formed through the condensation or dehydration of hydrogensulfate salts at high temperatures.[10] For example, heating potassium bisulfate yields potassium pyrosulfate and water.[10]

-

Formation: 2 KHSO₄(s) → K₂S₂O₇(s) + H₂O(g)

Industrially, disulfate is a key intermediate in sulfation reactions involving sulfur trioxide (SO₃).[5][11] For instance, in the production of surfactants, an alcohol (ROH) reacts with SO₃, initially forming a pyrosulfate adduct which then resolves into the desired sulfate ester.[5]

-

Intermediate Formation: 2 SO₃ + ROH → ROSO₂-O-SO₃H

A defining characteristic of the this compound is its susceptibility to hydrolysis. In aqueous solutions, it reacts with water to form two equivalents of hydrogensulfate, which can further dissociate to sulfate depending on the pH.[7]

-

Hydrolysis: S₂O₇²⁻(aq) + H₂O(l) → 2 HSO₄⁻(aq) ⇌ 2 H⁺(aq) + 2 SO₄²⁻(aq)

The rate of this hydrolysis can be influenced by the presence of various cations and anions in the solution.[7]

References

- 1. Sulfate - Wikipedia [en.wikipedia.org]

- 2. Sulphate: Structure, Properties, Preparation & Chemical Tests [allen.in]

- 3. Sulfate Ion Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 4. This compound | 16057-15-1 | Benchchem [benchchem.com]

- 5. Pyrosulfate - Wikipedia [en.wikipedia.org]

- 6. Pyrosulfate — Wikipédia [fr.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buy this compound | 16057-15-1 [smolecule.com]

- 10. Potassium pyrosulfate - Wikipedia [en.wikipedia.org]

- 11. Pyrosulfate - Wikiwand [wikiwand.com]

The Enigma of Disulfates: A Technical Guide to the Natural Occurrences of Sulfur's Oxyanions and Disulfides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the natural occurrences of disulfate compounds, a topic of interest to researchers in geochemistry, biochemistry, and pharmacology. Initial investigations into this area reveal a notable scarcity of disulfate (S₂O₇²⁻), also known as pyrosulfate, in natural environments. This guide will first elucidate the reasons for this rarity, primarily their instability in aqueous environments. Subsequently, the focus will shift to the widespread and significant natural occurrences of two related and often terminologically confused classes of sulfur compounds: sulfate (B86663) minerals and compounds featuring the disulfide moiety. A clear distinction between these chemical entities is crucial for a precise understanding of sulfur's role in natural systems.

The Rarity of Natural Disulfates

Disulfate compounds are characterized by the S₂O₇²⁻ anion, which consists of two sulfate tetrahedra sharing a common oxygen atom. While disulfates can be synthesized in laboratory and industrial settings, typically under anhydrous conditions at high temperatures, their presence in nature is virtually nonexistent. The primary reason for this is their inherent instability in the presence of water. The disulfate anion readily hydrolyzes in aqueous solutions to form the more stable bisulfate (HSO₄⁻) and sulfate (SO₄²⁻) ions.

Given that water is ubiquitous in the Earth's crust and biosphere, conditions conducive to the formation and preservation of disulfate minerals are exceptionally rare. To date, no naturally occurring disulfate mineral has been officially recognized. A synthetic rare earth element disulfate, Nd(S₂O₇)(HSO₄), has been created under highly specific laboratory conditions (reaction in oleum (B3057394) at 200°C), which do not reflect typical geological processes on Earth's surface.

Differentiating Sulfur Linkages: Sulfate, Disulfate, and Disulfide

A frequent point of confusion is the distinction between sulfate, disulfate, and disulfide. The following diagram illustrates the structural differences between these three important sulfur-containing functional groups.

The Abundance of Sulfate Minerals

In stark contrast to disulfates, sulfate minerals are abundant and widely distributed in the Earth's crust. They are commonly formed in evaporite deposits, as hydrothermal vein minerals, and as secondary oxidation products of sulfide (B99878) minerals.[1][2] The sulfate anion (SO₄²⁻) is a stable, oxidized form of sulfur.

The following table summarizes some of the most common naturally occurring sulfate minerals.

| Mineral Name | Chemical Formula | Crystal System | Common Occurrences |

| Gypsum | CaSO₄·2H₂O | Monoclinic | Evaporite beds, sedimentary rocks |

| Anhydrite | CaSO₄ | Orthorhombic | Evaporite deposits, salt domes |

| Barite | BaSO₄ | Orthorhombic | Hydrothermal veins, sedimentary rocks |

| Celestite | SrSO₄ | Orthorhombic | Sedimentary rocks, hydrothermal veins |

| Anglesite | PbSO₄ | Orthorhombic | Oxidation zones of lead sulfide deposits |

| Epsomite | MgSO₄·7H₂O | Orthorhombic | Evaporite deposits, mine efflorescence |

| Jarosite | KFe₃(SO₄)₂(OH)₆ | Trigonal | Oxidation zones of iron sulfide deposits |

Natural Occurrences of Disulfide Compounds

The disulfide linkage, characterized by a covalent sulfur-sulfur bond (S-S), is a key feature in a variety of natural compounds, from inorganic minerals to essential biological molecules.

Disulfide Minerals

Sulfide minerals are a class of inorganic compounds where sulfur is the main anion. Some of these contain the disulfide anion (S₂²⁻). The most prominent example is pyrite.

| Mineral Name | Chemical Formula | Crystal System | Common Occurrences |

| Pyrite | FeS₂ | Isometric | Igneous, sedimentary, and metamorphic rocks; hydrothermal veins |

| Marcasite | FeS₂ | Orthorhombic | Low-temperature sedimentary deposits |

| Arsenopyrite | FeAsS | Monoclinic | High-temperature hydrothermal veins |

| Cobaltite | (Co,Fe)AsS | Orthorhombic | High-temperature hydrothermal deposits |

Organodisulfide Compounds

In biological systems, the disulfide bond is a critical structural and functional element, particularly in proteins and peptides. It is formed by the oxidation of the thiol groups of two cysteine residues. These bonds play a vital role in stabilizing the tertiary and quaternary structures of proteins.

| Compound Class/Name | Example(s) | Natural Sources | Biological Significance |

| Amino Acids | Cystine | Formed from two cysteine molecules | Protein structure and stability |

| Peptides/Proteins | Insulin, Keratin | Animals | Hormonal regulation, structural integrity of hair and skin |

| Allium Compounds | Diallyl disulfide | Garlic (Allium sativum) | Flavor, potential health benefits |

| Thionins | Plant-specific peptides | Various plants | Plant defense against pathogens |

Biological Pathways Involving Sulfur

The assimilation of inorganic sulfate into biological molecules is a fundamental process in most organisms. This pathway does not involve the formation of disulfates but is crucial for the synthesis of sulfur-containing amino acids like cysteine and methionine, which can then form disulfide bonds. The key steps involve the activation of sulfate.

Experimental Protocols

The identification and characterization of sulfate and disulfide-containing compounds rely on a range of analytical techniques. Below are generalized methodologies for key experiments.

Identification of Sulfate Minerals

Objective: To identify the mineralogical composition of a sample suspected to contain sulfate minerals.

Methodology: X-Ray Diffraction (XRD)

-

Sample Preparation: The mineral sample is ground to a fine, homogeneous powder (typically <10 μm).

-

Mounting: The powder is packed into a sample holder, ensuring a flat, smooth surface.

-

Data Acquisition: The sample is mounted in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-